molecular formula C6H9NO3 B1294703 2-(5-Oxopyrrolidin-2-yl)acetic acid CAS No. 64520-53-2

2-(5-Oxopyrrolidin-2-yl)acetic acid

Cat. No.: B1294703
CAS No.: 64520-53-2
M. Wt: 143.14 g/mol
InChI Key: LRKCFWRBMYJRIK-UHFFFAOYSA-N
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Description

2-(5-Oxopyrrolidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrolysis of Polysaccharides

The study by Ponder and Richards (2010) focuses on the pyrolysis of polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds. The research highlights how different linkage types and inorganic additives affect pyrolytic pathways, providing insights into the chemical origins of acetic acid during pyrolysis. This study is significant for understanding the thermal degradation of biomass and the production of valuable chemicals (Ponder & Richards, 2010).

Cell Death Induced by Acetic Acid in Yeasts

Chaves et al. (2021) reviewed the impact of acetic acid on yeast cells, exploring the molecular events leading to cell death. The study contributes to the understanding of acetic acid's effects on cellular functions, offering potential targets for biotechnology and biomedicine. This research underscores the dual role of acetic acid as both a metabolic product and a stressor, with implications for industrial fermentation processes and the study of regulated cell death (Chaves et al., 2021).

Physiology of Acetic Acid Bacteria

Lynch et al. (2019) provided a comprehensive review of acetic acid bacteria (AAB), emphasizing their role in vinegar production and fermented beverages. The study outlines the metabolic peculiarities of AAB, including their oxidative fermentation capabilities, and discusses the potential health benefits associated with the consumption of AAB-fermented products. This research is pivotal for the food and beverage industry, offering insights into the production processes and health implications of fermented goods (Lynch et al., 2019).

Pervaporation Separation of Water–Acetic Acid Mixtures

Aminabhavi and Toti (2003) reviewed the separation of acetic acid from aqueous solutions using pervaporation, a membrane-based process. This study is relevant for the chemical industry, where acetic acid recovery from wastewater or process streams is of economic and environmental importance. The review highlights the efficiency of various polymeric membranes in the separation process, offering a green alternative to traditional distillation methods (Aminabhavi & Toti, 2003).

Organic Acids in Acidizing Operations

Alhamad et al. (2020) discussed the use of organic acids, including acetic acid, in the oil and gas industry for acidizing operations. The review covers the advantages of using organic acids over traditional inorganic acids, highlighting their application in enhancing oil recovery while minimizing corrosion and environmental impact. This research provides valuable insights into the practical applications of acetic acid and its derivatives in stimulating oil and gas wells (Alhamad et al., 2020).

Safety and Hazards

The compound is classified as a mild irritant. Safety precautions should be followed during handling and storage .

Biochemical Analysis

Biochemical Properties

2-(5-Oxopyrrolidin-2-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been studied for its amnesia-reversal activity, indicating its potential interaction with neural pathways. The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reversing amnesia. At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may be metabolized by enzymes involved in amino acid or neurotransmitter metabolism, leading to the production of metabolites that can further influence cellular function . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the compound’s localization and accumulation in specific cellular compartments, further influencing its activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes .

Properties

IUPAC Name

2-(5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKCFWRBMYJRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274785
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64520-53-2
Record name 5-Oxo-2-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64520-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-oxopyrrolidin-2-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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